2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Overview
Description
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid: is a heterocyclic compound that features a pyrido-oxazine core structure
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is PARP7 . PARP7, also known as Poly(ADP-ribose) polymerase 7, has emerged as a promising anti-tumor target due to its crucial roles in nucleic acid sensing and immune regulation .
Mode of Action
The compound interacts with its target, PARP7, by inhibiting its activity .
Biochemical Pathways
The inhibition of PARP7 by the compound affects the nucleic acid sensing and immune regulation pathways . The downstream effects of these pathways are crucial for the survival and proliferation of cancer cells. Therefore, the compound’s action on PARP7 can potentially disrupt these processes, leading to anti-tumor effects .
Pharmacokinetics
It is reported to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of the compound’s action is the inhibition of PARP7, which disrupts the nucleic acid sensing and immune regulation pathways . This disruption can potentially lead to anti-tumor effects .
Biochemical Analysis
Biochemical Properties
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with soluble guanylyl cyclase, an enzyme that generates cyclic guanosine monophosphate (cGMP), leading to physiological responses such as vasodilation, inhibition of platelet aggregation, and neurotransmission . The nature of these interactions involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involving cGMP, which in turn affects processes such as cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced vasodilation and reduced platelet aggregation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, its interaction with soluble guanylyl cyclase can influence the production of cGMP, a critical second messenger in various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and effectiveness. For instance, its distribution to vascular tissues can enhance its vasodilatory effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization to the nucleus, for example, can facilitate its interaction with transcription factors and regulatory proteins, thereby influencing gene expression. Additionally, its presence in the cytoplasm can affect signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of 2-amino-3-hydroxypyridine with chloroacetic acid. This reaction is carried out under specific conditions to ensure the formation of the desired oxazine ring . Another method involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts such as tin(IV) chloride or silicon tetrachloride to facilitate the cyclization process. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 2H-Pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones
- Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine
Uniqueness: 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBNAOWFBFGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651475 | |
Record name | (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018293-21-4 | |
Record name | (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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